Gimeracil (5‐chloro‐2, 4‐dihydroxypyridine) is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU). [] Originally, Gimeracil was incorporated into oral 5-FU formulations, like S-1, to enhance 5-FU concentrations in serum and tumor tissues by inhibiting its degradation. [] This strategy aimed to improve the efficacy of 5-FU-based chemotherapy.
Gimeracil is classified as a dihydropyrimidine dehydrogenase inhibitor. It is often used in conjunction with tegafur and oteracil in the formulation known as S-1, which is designed for the treatment of various cancers, particularly gastric cancer. Gimeracil functions to enhance the efficacy of 5-fluorouracil by inhibiting its metabolic degradation, thereby increasing its therapeutic effect .
In another method described in a patent, gimeracil is synthesized using propane dinitrile and trimethyl orthoacetate as starting materials. The process involves several steps including cyclization and hydrolysis under controlled pH conditions. The crude product is dissolved in water with an alkali to adjust the pH to 9-11, followed by heating and discoloration using activated carbon. The pH is then adjusted to 3-4 for crystallization at temperatures ranging from -5°C to 20°C, resulting in a high purity product (over 99.95%) with yields exceeding 88% .
The molecular structure of gimeracil can be represented by its chemical formula . It features a pyridone ring that contributes to its pharmacological activity. The structure includes various functional groups such as methoxy and cyano groups that are integral to its function as an inhibitor of dihydropyrimidine dehydrogenase .
Detailed analyses using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry confirm the presence of these functional groups and their arrangement within the molecule.
Gimeracil participates in several chemical reactions primarily related to its synthesis and metabolic pathways. The hydrolysis reaction involving hydrobromic acid leads to the formation of gimeracil from its precursors, while reactions with methylating agents can generate structural analogs .
The compound's stability under physiological conditions allows it to effectively inhibit dihydropyrimidine dehydrogenase without undergoing significant metabolic degradation itself. This property is crucial for maintaining therapeutic levels of 5-fluorouracil in the body .
Gimeracil exerts its pharmacological effects primarily through the inhibition of dihydropyrimidine dehydrogenase, an enzyme responsible for the metabolic degradation of 5-fluorouracil. By inhibiting this enzyme, gimeracil increases the plasma concentration of 5-fluorouracil, enhancing its cytotoxic effects on cancer cells.
The inhibition mechanism involves binding to the active site of dihydropyrimidine dehydrogenase, preventing substrate access and subsequent enzymatic activity. This results in increased levels of active metabolites such as 5-fluoro-2′-deoxyuridine-monophosphate (FdUMP), which disrupts DNA synthesis by forming a ternary complex with thymidylate synthase .
Gimeracil exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation and delivery methods used in clinical settings .
Gimeracil's primary application lies in oncology, particularly as part of combination therapies for treating advanced gastric cancer and other gastrointestinal malignancies. Its role as an enhancer of 5-fluorouracil efficacy makes it a critical component in regimens aimed at improving patient outcomes.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: